Lipophilicity vs. Cinchophen
2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid exhibits a calculated logP of 5.68, substantially higher than 2-phenylquinoline-4-carboxylic acid (Cinchophen), for which the estimated logP is approximately 4.0–4.4 based on the absence of the lipophilic tert-butyl substituent [1]. This difference of approximately 1.3–1.7 log units translates to a predicted ~20–50-fold increase in octanol-water partition coefficient, indicating significantly higher membrane partitioning potential for the target compound . The ACD/LogD at pH 7.4 is calculated as 2.59 for the target compound, reflecting the ionized carboxylate state under physiological conditions, which partially mitigates the high intrinsic lipophilicity .
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 5.68 (ACD/Labs); logD (pH 7.4) = 2.59 |
| Comparator Or Baseline | Cinchophen (2-phenylquinoline-4-carboxylic acid, CAS 132-60-5): estimated logP ~4.0–4.4 (no para-alkyl substituent) |
| Quantified Difference | ΔlogP ≈ +1.3 to +1.7 units (approx. 20–50× higher Kow) |
| Conditions | In silico prediction using ACD/Labs Percepta Platform, v14.0 |
Why This Matters
Higher logP directly influences compound partitioning in cellular assays and formulation solvent selection; users must account for this when designing dose-response experiments to avoid solubility-limited artifacts.
- [1] Class-level inference: Cinchophen (CAS 132-60-5) has no para-alkyl substituent on the 2-phenyl ring, giving it a lower logP than the tert-butyl analog. Estimated logP derived by difference from tert-butyl analog. View Source
